2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide
Description
The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)17-8-12-19(13-9-17)27-15-20(25)23-18-10-6-16(7-11-18)14-21(26)24(4)5/h6-13H,14-15H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURPVZSKEPDLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.39 g/mol
- IUPAC Name : this compound
This compound features a phenoxy group, an acetamido group, and dimethylacetamide, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the N,N-dimethylacetamide moiety enhances its solubility and permeability, making it an effective candidate for drug development. The acetamido group is known to facilitate interactions with enzymes and receptors, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A study on related acetamides demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Research Findings : In vitro studies have shown that derivatives of N,N-dimethylacetamide can induce apoptosis in cancer cell lines by activating caspase pathways .
- Potential Targets : The compound may target specific oncogenes or tumor suppressor genes, leading to reduced proliferation of cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Evidence : Animal models have demonstrated reduced inflammation markers following treatment with related compounds .
Data Table: Summary of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during acylation to prevent side reactions .
- Solvents : Anhydrous dichloromethane or THF improves solubility of intermediates .
- Catalysts : Triethylamine or DMAP enhances reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
